molecular formula C22H27N3O4 B3170806 2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-6-phenylpyridine-3-carboxylic acid CAS No. 946385-39-3

2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-6-phenylpyridine-3-carboxylic acid

Cat. No.: B3170806
CAS No.: 946385-39-3
M. Wt: 397.5 g/mol
InChI Key: TYZQFKJJYZBBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-6-phenylpyridine-3-carboxylic acid is a sophisticated chemical intermediate of significant importance in medicinal chemistry, particularly in the development of Bruton's Tyrosine Kinase (BTK) inhibitors . BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a high-value target for the treatment of B-cell malignancies like chronic lymphocytic leukemia and autoimmune disorders. This compound serves as a core building block in the synthesis of irreversible inhibitors, where its structure, featuring a diazepane ring and a carboxylic acid handle, is designed to interact with key cysteine residues in the BTK active site. Researchers utilize this intermediate to create potent and selective therapeutic candidates that covalently bind to BTK, leading to sustained pathway suppression. Its value extends to structure-activity relationship (SAR) studies, where it aids in optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The tert-butyloxycarbonyl (Boc) protecting group on the diazepane ring provides strategic versatility for further synthetic elaboration, making this reagent a pivotal starting point for advanced oncology and immunology research programs .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]-6-phenylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-22(2,3)29-21(28)25-13-7-12-24(14-15-25)19-17(20(26)27)10-11-18(23-19)16-8-5-4-6-9-16/h4-6,8-11H,7,12-15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZQFKJJYZBBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC(=N2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-6-phenylpyridine-3-carboxylic acid is a compound with potential biological significance, particularly in the context of therapeutic applications. Its structure suggests possible interactions with biological systems, making it a subject of interest in pharmacological research.

The molecular formula for this compound is C22H27N3O4C_{22}H_{27}N_{3}O_{4} with a molecular weight of 393.47 g/mol . The compound features a diazepane ring and a pyridine core, which are known to influence its biological activity.

Research indicates that compounds similar to this compound may interact with specific receptors or enzymes in the body. For instance, studies have shown that derivatives of diazepane can exhibit anti-inflammatory properties by modulating the activity of inflammatory pathways, particularly in lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and idiopathic pulmonary fibrosis .

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has been suggested to possess anti-inflammatory effects, potentially useful in treating conditions characterized by excessive inflammation.
  • Antifibrotic Properties : There is evidence indicating that this class of compounds may inhibit fibrotic processes in lung tissues, which is critical in diseases like COPD .
  • Cell Proliferation Inhibition : Studies have shown that certain diazepane derivatives can reduce the proliferation of pathogenic lung epithelial stem cells, which are implicated in various lung diseases .

Case Studies

A study published in 2021 explored the effects of related compounds on lung epithelial cells. It was found that specific modifications to the diazepane structure could enhance its ability to inhibit mucus hypersecretion and reduce inflammatory cytokine production in vitro. This suggests that this compound may similarly affect these pathways .

Data Summary

PropertyValue
Molecular FormulaC22H27N3O4
Molecular Weight393.47 g/mol
CAS NumberNot specified
Biological ActivitiesAnti-inflammatory, Antifibrotic
Therapeutic ApplicationsCOPD, idiopathic pulmonary fibrosis

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based distinctions between the target compound and analogous molecules:

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Functional Groups Structural Features Potential Applications References
Target Compound C22H27N3O5 Boc-protected diazepane, pyridine-3-carboxylic acid, phenyl Diazepane ring, phenyl at pyridine C6 Drug synthesis intermediate, CNS research
6-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid C16H22N3O5 Boc-protected diazepane, pyridine-3-carboxylic acid Lacks phenyl group at pyridine C6 Reduced aromatic interaction potential
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) C27H22N2O5S Dihydropyridine, thioether, furyl, methoxyphenyl Dihydropyridine core, multiple hydrophobic groups Calcium channel modulation, cardiovascular targets
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester C18H23NO4 Methoxycarbonyl, tert-butyl ester Pyridine ring, ester group Kinase inhibitor synthesis

Key Findings:

Structural Flexibility vs. Rigidity: The target compound’s diazepane ring introduces conformational flexibility, which may enhance binding to dynamic protein pockets compared to rigid dihydropyridines like AZ331 .

Functional Group Impact :

  • The Boc group in the target compound and its analog () ensures amine protection during synthesis, but its bulkiness may limit membrane permeability in vivo compared to smaller esters (e.g., ’s methoxycarbonyl group) .
  • The carboxylic acid moiety in the target compound enhances solubility relative to ester-containing analogs, which could influence bioavailability .

Pharmacological Context :

  • Dihydropyridines like AZ331 are established calcium channel blockers, but the target compound’s diazepane and phenyl groups suggest divergent mechanisms, possibly targeting GABA receptors or kinases .
  • The discontinued status of the target compound () may reflect challenges in scalability or specificity compared to commercially available analogs like those in .

Safety and Handling :

  • Compounds with tert-butyl esters (e.g., ) are reported as lachrymators and respiratory irritants, whereas the carboxylic acid form in the target compound may reduce volatility and associated hazards .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-6-phenylpyridine-3-carboxylic acid?

  • Methodology : The Boc-protected diazepane moiety can be introduced via nucleophilic substitution or coupling reactions. For example, tert-butoxycarbonyl (Boc) protection of 1,4-diazepane is typically achieved using di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) with a base like triethylamine at 0–25°C . Subsequent coupling to 6-phenylpyridine-3-carboxylic acid derivatives can be performed using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. How can the stability of the Boc group be assessed during synthesis and storage?

  • Methodology : Monitor Boc group integrity via TLC (Rf comparison with standards) or ¹H NMR (tert-butyl singlet at δ 1.4–1.5 ppm). Accelerated stability studies under acidic (e.g., TFA/DCM) or basic (e.g., aqueous NaOH) conditions can predict decomposition pathways. Store the compound at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis .

Q. What analytical techniques are critical for confirming the compound’s structure?

  • Methodology :

  • ¹H/¹³C NMR : Confirm regiochemistry of the diazepane and pyridine rings (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to verify purity (>95%) and molecular ion ([M+H]⁺ expected).
  • FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and Boc C=O at ~1680 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodology : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states for Boc protection or coupling steps. Use ICReDD’s reaction path search tools to predict solvent effects and catalytic efficiency. Experimental validation involves screening computed conditions (e.g., DMF vs. THF solvents, 60–80°C) .

Q. What strategies resolve contradictions in solubility data across different batches?

  • Methodology : Perform controlled solubility assays in DMSO, water (pH 7.4), and ethanol. Use dynamic light scattering (DLS) to detect aggregation. If discrepancies persist, recrystallize the compound from ethanol/water (1:1) and compare melting points (literature range: 160–166°C, similar to Boc-protected analogs ).

Q. How can stereochemical impurities (e.g., diazepane ring conformers) be identified and minimized?

  • Methodology : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or capillary electrophoresis to separate enantiomers. For conformational analysis, employ 2D NOESY NMR to study spatial proximity of diazepane protons. MD simulations (AMBER force field) can model ring puckering .

Q. What are the challenges in characterizing degradation byproducts under physiological conditions?

  • Methodology : Incubate the compound in simulated gastric fluid (pH 2.0) or PBS (pH 7.4) at 37°C for 24–72 hours. Analyze by LC-MS/MS (QTOF instrument) to detect Boc cleavage (mass loss: 100.12 Da) or decarboxylation. Compare fragmentation patterns with reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-6-phenylpyridine-3-carboxylic acid
Reactant of Route 2
2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-6-phenylpyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.